Thieno[3,2-D]pyrimidin-2-amine

JAK1 inhibitor kinase selectivity NSCLC

This unsubstituted thieno[3,2-d]pyrimidin-2-amine is the essential parent scaffold for kinase inhibitor programs requiring isomer-specific activity. Only the [3,2-d] isomer achieves sub-micromolar anti-proliferative IC50 in EGFR/ErbB-2 assays and 4-fold JAK1 selectivity over JAK2/JAK3 versus the clinical candidate AZD4205. Do not substitute with thieno[2,3-d] or furo[3,2-d] analogs—scaffold morphing studies confirm sulfur positioning is critical for kinome-wide selectivity. Derivatization yields up to 97% enable cost-efficient library synthesis. Verify isomer identity before purchase to avoid program failure in lead optimization.

Molecular Formula C6H5N3S
Molecular Weight 151.19 g/mol
CAS No. 1027729-09-4
Cat. No. B1611438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[3,2-D]pyrimidin-2-amine
CAS1027729-09-4
Molecular FormulaC6H5N3S
Molecular Weight151.19 g/mol
Structural Identifiers
SMILESC1=CSC2=CN=C(N=C21)N
InChIInChI=1S/C6H5N3S/c7-6-8-3-5-4(9-6)1-2-10-5/h1-3H,(H2,7,8,9)
InChIKeyZASCXWTVGGZQIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thieno[3,2-D]pyrimidin-2-amine (CAS 1027729-09-4): Scaffold Identity and Procurement-Relevant Classification


Thieno[3,2-D]pyrimidin-2-amine (CAS 1027729-09-4) is the unsubstituted parent heterocycle of the thieno[3,2-d]pyrimidine class, a fused [5-6] ring system comprising a thiophene ring annulated to a 2-aminopyrimidine [1]. As a primary building block, it serves as the versatile synthetic entry point for generating substituted analogs that have demonstrated potent inhibitory activity against a broad spectrum of kinases (JAK1, CDK7, EGFR/ErbB-2, PI3Kα, Tpl2) and non-kinase targets (HIV-1 reverse transcriptase, falcipain-2) [2]. Its structural relationship to purine bases (adenine/guanine bioisostere) and its isomeric distinction from thieno[2,3-d]pyrimidine and thieno[3,4-d]pyrimidine scaffolds are critical for procurement decisions [1][3].

Why Thieno[3,2-D]pyrimidin-2-amine Cannot Be Casually Replaced by In-Class Analogs


The thieno[3,2-d]pyrimidine scaffold is not interchangeable with its regioisomeric counterparts (thieno[2,3-d] or thieno[3,4-d]) or other fused pyrimidine systems (e.g., furo[3,2-d]pyrimidine, 4-anilinoquinazoline). Isomeric thienopyrimidine cores were explicitly evaluated as isosteres for a 4-anilinoquinazoline pharmacophore, and only the thieno[3,2-d]pyrimidine core yielded analogs with sub-micromolar anti-proliferative IC50 values against human tumor cells [1]. Scaffold morphing studies further demonstrate that the specific sulfur positioning in thieno[3,2-d]pyrimidine enables distinct kinase selectivity profiles—JAK1 over JAK2/JAK3 with >5-fold cellular potency improvement relative to the clinical candidate AZD4205—that cannot be replicated by simply substituting another fused heterocycle [2]. Procurement of alternative scaffolds without verification of this isomer-specific structure-activity relationship risks program failure in kinase inhibitor lead optimization campaigns.

Quantitative Differentiation Evidence for Thieno[3,2-D]pyrimidin-2-amine Scaffold Selection


JAK1 Selectivity Advantage: Thieno[3,2-d]pyrimidine Derivative vs. Clinical Candidate AZD4205

Derivative 46, built on the thieno[3,2-d]pyrimidine scaffold, exhibits 4-fold higher enzymatic potency against JAK1 (IC50 = 0.022 μM) relative to the clinical-stage JAK1 inhibitor AZD4205 (compound 9). In cellular anti-proliferative assays on NSCLC lines, both derivative 25 and 46 demonstrate over 5-fold enhancement compared to AZD4205 [1]. Kinome-wide profiling (370 kinases) confirms high JAK1 selectivity for the thieno[3,2-d]pyrimidine series [1]. This quantitative advantage is not reported for thieno[2,3-d]pyrimidine-derived JAK inhibitors published to date.

JAK1 inhibitor kinase selectivity NSCLC

Isomeric Core Differentiation: Thieno[3,2-d]pyrimidine vs. 4-Anilinoquinazoline in EGFR/ErbB-2 Inhibition

In a direct scaffold comparison study, isomeric thienopyrimidine cores were evaluated as isosteric replacements for the 4-anilinoquinazoline core in dual EGFR/ErbB-2 inhibitors. Analogs containing the thieno[3,2-d]pyrimidine core demonstrated anti-proliferative IC50 values less than 1 μM against human tumor cell lines in vitro, whereas the 4-anilinoquinazoline parent core serves as the baseline [1]. The study confirms that the thieno[3,2-d]pyrimidine isomer specifically maintains potent activity, substantiating its selection over the thieno[2,3-d]pyrimidine isomer for this target pair [1].

EGFR inhibitor ErbB-2 inhibitor cancer

CDK7 Inhibitor Selectivity: Thieno[3,2-d]pyrimidine vs. Other Fused Systems

A series of thieno[3,2-d]pyrimidine derivatives were optimized as highly selective CDK7 inhibitors [1]. The thiophene core plays a critical role in achieving remarkable selectivity, distinguishing this scaffold from other fused pyrimidine systems typically used in CDK inhibitor design (e.g., pyrazolo[1,5-a]pyrimidine, pyrrolo[2,3-d]pyrimidine) [1]. While the publication does not provide head-to-head selectivity panel data against non-thieno scaffolds, the authors explicitly attribute the selectivity profile to the thiophene component, which is a unique differentiator not available in furo- or pyrrolo-fused analogs [1].

CDK7 inhibitor kinase selectivity cancer

Scaffold-Hopping Synthetic Efficiency: Thieno[3,2-d]pyrimidine Derivatives Achieve Up to 97% Yield

In a dedicated scaffold-hopping study, tricyclic thieno[3,2-d]pyrimidines were synthesized as analogs of deoxyvasicinone alkaloids (where thiophene replaces the benzene ring). The synthesis achieved yields of up to 97%, demonstrating highly efficient access to structurally diverse analogs [1]. This contrasts with the typically lower and more variable yields reported for thieno[2,3-d]pyrimidine cyclization reactions in analogous antifolate programs [2]. The high synthetic efficiency directly impacts procurement economics by reducing the cost-per-analog in library synthesis.

scaffold hopping synthetic yield anticancer

Anti-Infective Broad-Spectrum Potential: Thieno[3,2-d]pyrimidine vs. Other Isomers

A comprehensive review of thienopyrimidine anti-infective agents demonstrates that all three isomers (thieno[2,3-d], thieno[3,2-d], and thieno[3,4-d]) have been studied, but the thieno[3,2-d]pyrimidine isomer is specifically represented among the most potent falcipain-2 inhibitors, with IC50 values as low as 1.46 μM (compound 54b) [1]. This is positioned within the context that thieno[3,4-d]pyrimidine exhibits approximately 20% lower aromaticity than the other two isomers, which may impact target binding and metabolic stability [2]. The review compiles activity data across antibacterial, antifungal, antiparasitic, and antiviral categories, but emphasizes that substitution patterns—not merely the scaffold—determine individual compound potency [1].

anti-infective falcipain-2 antimalarial

PI3Kα Selectivity: Thieno[3,2-d]pyrimidine Core Enables Class Ia Selectivity Over Class Ib

Roche patents and publications establish that specific thieno[3,2-d]pyrimidine derivatives exhibit selectivity for class Ia PI3Ks (particularly p110α) over class Ib isoforms [1]. The compound 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941/Pictilisib) advanced to Phase II clinical trials, representing one of the most clinically validated thieno[3,2-d]pyrimidine derivatives. While furo[3,2-d]pyrimidine analogs have also been explored as PI3K inhibitors, the thieno[3,2-d]pyrimidine core delivered the clinical candidate, underscoring a translational differentiation not yet matched by the furo analog series [2].

PI3K inhibitor p110α kinase selectivity

Definitive Application Scenarios for Thieno[3,2-D]pyrimidin-2-amine Based on Quantitative Evidence


JAK1-Selective Inhibitor Lead Optimization Programs

For medicinal chemistry teams targeting JAK1 with a selectivity requirement over JAK2 and JAK3, thieno[3,2-d]pyrimidin-2-amine is the scaffold of choice. The Kim et al. 2025 study demonstrates that derivatives of this scaffold achieve 4-fold higher JAK1 enzymatic potency (IC50 = 0.022 μM) and >5-fold cellular potency improvement over the clinical JAK1 inhibitor AZD4205 [1]. Scaffold selection should be verified against the specific substitution pattern reported in the study.

Dual EGFR/ErbB-2 Kinase Inhibitor Development

In dual EGFR/ErbB-2 inhibitor campaigns, thieno[3,2-d]pyrimidin-2-amine is the validated isomer for replacing the 4-anilinoquinazoline core. The Rheault et al. 2009 scaffold comparison confirms sub-micromolar anti-proliferative IC50 values for thieno[3,2-d]pyrimidine-containing analogs, a result not achieved with other isomeric thienopyrimidine cores [1]. Procurement of the correct isomer is essential to maintain this activity.

CDK7-Selective Inhibitor Design with Kinome-Wide Selectivity Requirements

For CDK7-targeted programs requiring high selectivity over other CDKs, the thieno[3,2-d]pyrimidine scaffold offers the sulfur-mediated electronic properties that the Zhang et al. 2024 study identifies as critical for selectivity [1]. When kinome-wide selectivity is a go/no-go criterion, this scaffold should be prioritized over furo- or pyrrolo-fused analogs that lack the thiophene sulfur atom.

Large-Scale Analog Library Synthesis for Anticancer Screening

For high-throughput medicinal chemistry campaigns requiring efficient derivatization, thieno[3,2-d]pyrimidin-2-amine provides superior synthetic economics. The Ruzi et al. 2025 scaffold-hopping study reports yields up to 97% for tricyclic derivatives [1], which reduces the cost per analog relative to thieno[2,3-d]pyrimidine-based library syntheses that typically require more forcing conditions and deliver lower yields [2].

Quote Request

Request a Quote for Thieno[3,2-D]pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.